Lacinilene C 7-methyl ether
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Overview
Description
Lacinilene C 7-methyl ether is a sesquiterpenoid.
Scientific Research Applications
Fluorescent Properties and Structural Analysis
Lacinilene C 7-methyl ether, along with lacinilene C, exhibits brilliant yellow fluorescence under ultraviolet light. These compounds, isolated from frost-killed cotton bracts, have been structurally related to the cadinane ring system. This discovery has implications for further structural analysis and potential applications in fields requiring fluorescent markers (Stipanovic, Wakelyn, & Bell, 1975).
Extraction and Quantification Techniques
Advancements in the extraction and quantification of lacinilene C 7-methyl ether have been made. One study developed a high-performance liquid chromatography (HPLC) method for its quantization in cotton dusts, indicating its importance in industrial and agricultural research (Wall, Muller, & Berni, 1980).
Role in Phytoalexin Production
Research indicates that lacinilene C 7-methyl ether accumulates in cotton leaves in response to certain environmental stresses, such as exposure to cell-free mycelial extracts of Aspergillus flavus. This suggests a role in the plant's defense mechanisms and phytoalexin production, with potential applications in agricultural science and plant pathology (Zeringue, 1987).
Impact on Cotton Plant Health
Further studies have explored the presence of lacinilene C 7-methyl ether in various states of cotton plants, highlighting its influence on the plant's health and development. The varying levels of this compound in different physiological states of the cotton plant provide insights into its role in plant biology and stress responses (Essenberg, Grover, & Cover, 1990).
properties
CAS RN |
56362-72-2 |
---|---|
Product Name |
Lacinilene C 7-methyl ether |
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(1R)-1-hydroxy-7-methoxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one |
InChI |
InChI=1S/C16H20O3/c1-9(2)11-7-15(17)16(4,18)13-8-14(19-5)10(3)6-12(11)13/h6-9,18H,1-5H3/t16-/m1/s1 |
InChI Key |
VMEKKHYIQYOLHA-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)[C@@](C(=O)C=C2C(C)C)(C)O |
SMILES |
CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(C(=O)C=C2C(C)C)(C)O |
synonyms |
1-hydroxy-7-methoxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone lacinilene C 7-methyl ether lacinilene C 7-methyl ether, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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